molecular formula C53H83NO14 B601101 Everolimus Ring-Opening Impurity CAS No. 1708118-13-1

Everolimus Ring-Opening Impurity

Katalognummer: B601101
CAS-Nummer: 1708118-13-1
Molekulargewicht: 958.25
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Everolimus Ring-Opening Impurity is a derivative of Everolimus, a semi-synthetic compound originally derived from Sirolimus. Everolimus is widely used as an immunosuppressant and anticancer agent. The ring-opening impurity of Everolimus is a byproduct formed during the synthesis or degradation of Everolimus. This impurity is significant in pharmaceutical research as it helps in understanding the stability and purity of Everolimus formulations .

Vorbereitungsmethoden

The preparation of Everolimus Ring-Opening Impurity involves the degradation of Everolimus under specific conditions. One common method includes the reaction of Everolimus with appropriate reagents under controlled conditions to induce ring-opening. This process can be carried out using various solvents and catalysts to achieve the desired impurity .

In industrial production, the synthesis of Everolimus and its impurities, including the ring-opening impurity, is often performed using solvent-free conditions. This involves reacting Sirolimus with specific side chains in a stepwise manner, followed by purification and characterization of the resulting impurities .

Analyse Chemischer Reaktionen

Everolimus Ring-Opening Impurity undergoes several types of chemical reactions, including:

    Oxidation: The impurity can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The impurity can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Stability and Degradation Studies

The everolimus ring-opening impurity serves as a critical reference point for understanding the chemical stability and degradation pathways of everolimus. Researchers utilize this impurity to:

  • Investigate Degradation Mechanisms : Understanding how everolimus degrades under various conditions helps in optimizing storage and formulation processes. Studies have shown that environmental factors such as temperature, light, and pH significantly influence the stability of everolimus and its impurities .
  • Quality Control in Pharmaceutical Development : The identification and quantification of ring-opening impurities are essential for maintaining drug quality. Regulatory agencies require detailed analysis of degradation products to ensure safety and efficacy in pharmaceutical formulations .

Pharmacological Research

This compound has been studied for its potential pharmacological effects, which include:

  • Synergistic Effects with Other Drugs : Research indicates that the presence of this compound may affect the pharmacodynamics of other therapeutic agents. For instance, studies have shown that combining everolimus with vinorelbine can enhance anti-tumor efficacy in certain cancer models .
  • Adverse Effect Monitoring : The impurity's role in contributing to adverse effects associated with everolimus treatment is an area of active investigation. Data mining from adverse event reports has highlighted unexpected reactions that may be linked to impurities, including the ring-opening variant .

Case Studies and Clinical Applications

Several case studies illustrate the implications of this compound in clinical settings:

  • Efficacy in Cancer Treatment : A study involving patients with advanced gastroenteropancreatic neuroendocrine tumors demonstrated that monitoring impurities, including the ring-opening variant, can provide insights into treatment responses and safety profiles .
  • Adverse Event Analysis : A disproportionality analysis of adverse events related to everolimus revealed significant associations with specific organ systems. Understanding the role of impurities like the ring-opening variant could lead to better management strategies for these adverse events .

Table of Research Findings

The following table summarizes key findings related to the applications of this compound:

Study FocusKey FindingsReference
Chemical StabilityEnvironmental factors significantly affect degradation pathways of everolimus and its impurities
Pharmacological InteractionsSynergistic effects observed when combined with vinorelbine; potential enhancement of efficacy
Adverse Event MonitoringUnexpected adverse events linked to impurities; need for careful monitoring
Clinical EfficacyImpurities may influence treatment outcomes in cancer therapies

Wirkmechanismus

The mechanism of action of Everolimus Ring-Opening Impurity is similar to that of Everolimus. It binds to its protein receptor FKBP12, which directly interacts with the mammalian target of rapamycin complex 1 (mTORC1). This interaction inhibits the downstream signaling of mTORC1, leading to the inhibition of cell growth and proliferation. The impurity may also affect other molecular targets and pathways involved in cellular metabolism and immune response .

Vergleich Mit ähnlichen Verbindungen

Everolimus Ring-Opening Impurity can be compared with other similar compounds such as:

    Sirolimus: The parent compound from which Everolimus is derived. Sirolimus also acts as an mTOR inhibitor but has different pharmacokinetic properties.

    Desmethyl Everolimus: Another impurity of Everolimus, which lacks a methyl group compared to the parent compound.

    OXO-Everolimus: A derivative of Everolimus with an additional oxygen atom.

The uniqueness of this compound lies in its specific structural modifications resulting from the ring-opening process, which can influence its chemical and biological properties .

Biologische Aktivität

Everolimus, a semisynthetic derivative of sirolimus, is widely used as an immunosuppressant and in cancer therapy. Its efficacy stems from its ability to inhibit the mammalian target of rapamycin (mTOR) pathway, crucial for cell growth and proliferation. However, during its formulation and storage, everolimus can degrade into various impurities, one of which is the Everolimus Ring-Opening Impurity (also known as Everolimus 19-ene Open Ring Impurity). This article explores the biological activity of this impurity, its formation mechanisms, and implications for drug stability and efficacy.

Chemical Structure and Formation

The this compound is characterized by the absence of the macrocyclic lactone ring that is integral to everolimus's pharmacological activity. The formation of this impurity typically occurs through hydrolytic reactions leading to the cleavage of the lactone ring. Factors influencing this degradation include:

  • pH levels
  • Temperature
  • Moisture content

These conditions can significantly affect the stability of everolimus formulations, potentially leading to reduced therapeutic efficacy due to the presence of this impurity .

Biological Activity

Research indicates that the biological activity of this compound is markedly lower than that of everolimus itself. It has been reported to exhibit up to 100 times less biological activity compared to everolimus. This diminished activity suggests that while the impurity may be present in pharmaceutical formulations, it does not contribute substantially to the drug's intended therapeutic effects .

Everolimus functions by binding to FK506 binding protein-12 (FKBP-12), forming a complex that inhibits mTORC1 signaling pathways. This inhibition leads to decreased cell cycle progression and angiogenesis . In contrast, the ring-opening impurity lacks this mechanism due to its structural differences, resulting in negligible immunosuppressive or anti-cancer properties.

Research Findings and Case Studies

Several studies have investigated the implications of this compound on drug formulations:

  • Stability Studies : Research has shown that the degradation pathways of everolimus can be influenced by storage conditions. For instance, formulations stored under higher humidity levels exhibited increased levels of ring-opening impurities, highlighting the need for stringent storage conditions .
  • Analytical Methods : Advanced analytical techniques such as near-infrared spectroscopy (NIR) have been employed to detect and quantify everolimus impurities effectively. These methods allow for real-time monitoring during drug formulation processes, ensuring higher quality control .
  • Clinical Implications : Clinical studies have noted that impurities like the this compound can affect patient outcomes indirectly by altering the pharmacokinetics and pharmacodynamics of everolimus formulations. Monitoring these impurities is essential for maintaining therapeutic efficacy and safety in clinical settings .

Data Table: Comparison of Everolimus and Its Ring-Opening Impurity

FeatureEverolimusThis compound
Chemical Structure Contains macrocyclic lactone ringLacks macrocyclic lactone ring
Biological Activity High (mTOR inhibitor)Low (up to 100x less than everolimus)
Mechanism of Action Inhibits mTORC1 via FKBP-12 complexNo significant mechanism identified
Stability Factors Sensitive to pH, temperature, moistureFormed under similar conditions
Therapeutic Use Immunosuppressant & anti-cancerNot used therapeutically

Eigenschaften

IUPAC Name

[(E,2R,3S,6R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,6,8-trimethyl-5,9-dioxonon-7-en-3-yl] (2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO14/c1-34(26-38(5)45(58)33-63-8)16-12-11-13-17-36(3)47(64-9)30-42-21-19-40(7)53(62,68-42)50(59)51(60)54-23-15-14-18-43(54)52(61)67-48(31-44(57)37(4)27-35(2)32-56)39(6)28-41-20-22-46(66-25-24-55)49(29-41)65-10/h11-13,16-17,27,32,34,37-43,46-49,55,62H,14-15,18-26,28-31,33H2,1-10H3/b13-11+,16-12+,35-27+,36-17+/t34-,37-,38-,39-,40-,41+,42+,43+,46-,47+,48+,49-,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYZQBWTMLODNQ-CTQWDHTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C=O)C(C)CC3CCC(C(C3)OC)OCCO)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)COC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/C=O)[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)COC)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Everolimus Ring-Opening Impurity
Reactant of Route 2
Everolimus Ring-Opening Impurity
Reactant of Route 3
Everolimus Ring-Opening Impurity
Reactant of Route 4
Everolimus Ring-Opening Impurity
Reactant of Route 5
Everolimus Ring-Opening Impurity
Reactant of Route 6
Everolimus Ring-Opening Impurity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.